Methyl (2S)-2-methanesulfonamidopropanoate

Description

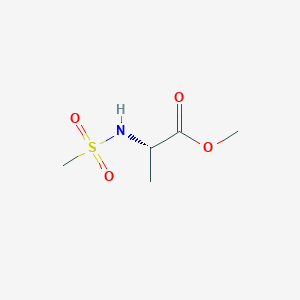

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(methanesulfonamido)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-4(5(7)10-2)6-11(3,8)9/h4,6H,1-3H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXCMJYFDJATPE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2s 2 Methanesulfonamidopropanoate and Its Enantiomeric Counterparts

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to create a specific enantiomer of a chiral compound from achiral or racemic starting materials. This is achieved by employing a chiral influence, such as a chiral auxiliary, catalyst, or reagent, to direct the formation of one enantiomer over the other.

Asymmetric Induction via Chiral Auxiliary Control

In the context of synthesizing N-sulfonylated α-amino acids, a chiral oxazolidinone derived from a readily available amino alcohol is first acylated with a glycine (B1666218) derivative. The resulting N-acyl oxazolidinone can then be N-sulfonylated. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate, which subsequently undergoes diastereoselective alkylation with an electrophile (e.g., methyl iodide) to introduce the α-substituent. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Finally, cleavage of the chiral auxiliary affords the desired N-sulfonylated α-amino acid derivative. While specific examples for the direct synthesis of Methyl (2S)-2-methanesulfonamidopropanoate using this exact sequence are not extensively documented, the methodology is well-established for a wide range of α-amino acids.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield | Reference |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl (B1604629) bromide | >98% | 85% | organic-chemistry.org |

| (S)-4-isopropyloxazolidin-2-one | Methyl iodide | 99% | 90% | rsc.org |

| (S)-4-benzyloxazolidin-2-one | Allyl bromide | 96% | 88% | societechimiquedefrance.fr |

Transition Metal-Catalyzed Asymmetric Synthesis Routes

Transition metal catalysis offers powerful and efficient methods for enantioselective synthesis. One of the most effective strategies for preparing chiral amines and their derivatives is the asymmetric hydrogenation of prochiral enamides or imines. For the synthesis of N-sulfonylated α-amino esters, a relevant precursor would be an N-sulfonyl-α-imino ester. These substrates can be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, with chiral phosphine ligands. nih.gov

The catalyst, possessing a chiral ligand environment, coordinates to the C=N double bond of the imino ester, creating a diastereomeric complex. The delivery of hydrogen then occurs preferentially from one face of the double bond, leading to the formation of one enantiomer of the N-sulfonylated α-amino ester in excess. The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantioselectivity and chemical yield. This method is particularly attractive due to its high atom economy.

| Substrate | Catalyst/Ligand | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-(tosylamino)acrylate | Rh(I)-Et-DuPhos | 99% | 95% | nih.gov |

| Ethyl N-(p-toluenesulfonyl)iminoacetate | Ir(I)-f-Binaphane | 92% | 90% | nih.gov |

| Methyl N-(benzenesulfonyl)imino-2-phenylacetate | Ru(II)-BINAP | 96% | 98% | nih.gov |

Organocatalytic Approaches to α-Substituted Propanoates

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. For the synthesis of chiral α-amino esters, organocatalytic methods such as asymmetric amination of carbonyl compounds or N-H insertion reactions have been developed. researchgate.netdiva-portal.org

One relevant approach involves the reaction of an α-keto ester with an aminating agent in the presence of a chiral organocatalyst, such as a derivative of proline or a chiral phosphoric acid. The organocatalyst activates the substrates through the formation of transient, covalently or non-covalently bonded intermediates (e.g., enamines or iminium ions), creating a chiral environment that directs the stereochemical outcome of the reaction. Another innovative method is the organocatalytic asymmetric N-H insertion of α-carbonyl sulfoxonium ylides into N-H bonds, which provides access to α-amino esters with high enantiocontrol. researchgate.netdiva-portal.org These methods are often characterized by their operational simplicity and mild reaction conditions.

| Reaction Type | Catalyst | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|

| Asymmetric α-Amination of Aldehyde | L-Proline | 95% | 85% | youtube.com |

| N-H Insertion of Sulfoxonium Ylide | Chiral Phosphoric Acid | 96% | 91% | researchgate.netdiva-portal.org |

| Asymmetric Strecker Reaction | Chiral Thiourea | 98% | 92% | rsc.org |

Chiral Pool Derivation Approaches

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. These compounds can serve as starting materials for the synthesis of more complex chiral molecules, with the stereochemistry of the final product being derived from the inherent chirality of the starting material.

Synthesis from L-Alanine and Related Natural Amino Acids

A straightforward and common method for the synthesis of this compound is to start from the naturally occurring and enantiopure amino acid, L-alanine. This approach leverages the pre-existing stereocenter at the α-carbon of L-alanine. The synthesis typically involves two key steps: esterification of the carboxylic acid and subsequent sulfonylation of the amino group.

First, the carboxylic acid functionality of L-alanine is converted to its methyl ester. A common method for this transformation is the Fischer-Speier esterification, which involves treating the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride. nih.govgoogle.com This reaction yields L-alanine methyl ester hydrochloride in high yields. researchgate.net

In the second step, the amino group of L-alanine methyl ester hydrochloride is sulfonylated using methanesulfonyl chloride (mesyl chloride) in the presence of a base, such as triethylamine (B128534) or pyridine. The base neutralizes the hydrogen chloride generated during the reaction and facilitates the nucleophilic attack of the amino group on the sulfonyl chloride. This reaction provides the desired product, this compound.

| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| 1 | Esterification | L-Alanine, Methanol, Thionyl Chloride, Reflux | ~95% | nih.gov |

| 2 | N-Mesylation | L-Alanine methyl ester HCl, Methanesulfonyl chloride, Triethylamine, Dichloromethane (B109758), 0 °C to rt | ~90% | Analogous to |

Functional Group Transformations on Pre-existing Chiral Templates

Another strategy within the chiral pool approach involves the modification of a pre-existing chiral molecule that already contains the required stereocenter and a similar carbon skeleton. For instance, a chiral α-hydroxy ester, such as methyl (S)-lactate, could potentially be converted to this compound through a series of functional group transformations.

This would typically involve the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. Subsequent displacement of the leaving group with an azide nucleophile (e.g., sodium azide) would proceed with inversion of stereochemistry. Reduction of the resulting α-azido ester would then yield the corresponding α-amino ester. Finally, N-mesylation as described previously would afford the target compound. This multi-step process requires careful control of stereochemistry at each step to ensure the final product has the desired configuration.

| Step | Transformation | Typical Reagents | Stereochemical Outcome |

|---|---|---|---|

| 1 | Hydroxyl to Leaving Group | TsCl, Pyridine | Retention |

| 2 | Nucleophilic Substitution | NaN3 | Inversion |

| 3 | Azide Reduction | H2, Pd/C | Retention |

| 4 | N-Mesylation | MsCl, Et3N | Retention |

Resolution Techniques for Enantiomeric Enrichment and Purification

The isolation of enantiomerically pure forms of chiral molecules like this compound is a critical step in its synthesis, particularly when the synthetic route yields a racemic or enantiomerically enriched mixture. Resolution techniques are employed to separate the desired (2S)-enantiomer from its (2R)-counterpart.

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a green and efficient technique for chiral separations, often providing faster analysis times and higher efficiency compared to traditional liquid chromatography. tandfonline.comchromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar organic modifier like methanol. tandfonline.comnih.gov For N-protected amino acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. nih.gov The stability of these complexes differs for each enantiomer, resulting in their separation. Factors such as the choice of modifier, temperature, and pressure can significantly influence the resolution. nih.gov

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases: Chiral HPLC is a widely used and versatile method for enantioseparation. A variety of CSPs are available for the resolution of amino acid derivatives. chromatographytoday.com

Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin and vancomycin are known for their broad selectivity and multimodal capabilities, allowing for the separation of a wide range of acidic, basic, and amphoteric racemates, including N-protected amino acids. nih.gov

Polysaccharide-Based CSPs: These are among the most popular CSPs, where derivatized cellulose or amylose is coated on a silica support. They have shown excellent results in resolving N-blocked amino acids. researchgate.netphenomenex.com

Zwitterionic CSPs: Derived from cinchona alkaloids, these phases are particularly effective for the direct separation of free and N-protected amino acids. chiraltech.com

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol, is crucial for optimizing the separation. phenomenex.com

Below is a table summarizing common chiral stationary phases used for the separation of amino acid derivatives.

| Chiral Stationary Phase Type | Chiral Selector Example | Common Commercial Name | Applicable to |

| Macrocyclic Glycopeptide | Teicoplanin | CHIROBIOTIC T | N-protected amino acids |

| Macrocyclic Glycopeptide | Vancomycin | CHIROBIOTIC V | Aromatic amino acids nih.gov |

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | General N-protected amino acids |

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | General N-protected amino acids |

| Zwitterionic | Quinine/Quinidine derivatives | CHIRALPAK ZWIX | Free and N-protected amino acids chiraltech.com |

| Crown Ether | Chiral Crown Ether | CROWNPAK CR-I(+) | Free amino acids nih.govresearchgate.net |

This classical resolution method involves reacting the racemic mixture of the N-methanesulfonyl amino acid with an enantiomerically pure chiral resolving agent, typically a chiral acid or base. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. rsc.org

For an acidic compound like N-methanesulfonyl-(DL)-alanine, a chiral base (e.g., an alkaloid like brucine or a chiral amine) would be used as the resolving agent. The process is as follows:

The racemic N-methanesulfonyl-alanine is dissolved in a suitable solvent.

An equimolar amount of the chiral resolving agent is added, leading to the formation of two diastereomeric salts: [(2S)-acid·(R)-base] and [(2R)-acid·(R)-base].

Due to their different solubilities, one diastereomeric salt will preferentially crystallize from the solution upon cooling or solvent evaporation.

The crystallized salt is isolated by filtration.

The desired enantiomer of the N-methanesulfonyl-alanine is then liberated from the diastereomeric salt by treatment with an acid, which protonates the resolving agent, allowing for its removal.

The efficiency of this method depends heavily on finding a suitable resolving agent and crystallization solvent that provide a significant difference in the solubilities of the diastereomeric salts. rsc.org

Advanced Spectroscopic and Stereochemical Elucidation of Methyl 2s 2 Methanesulfonamidopropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

Specific experimental ¹H NMR data, including chemical shifts, coupling constants, and multiplicities for Methyl (2S)-2-methanesulfonamidopropanoate, could not be located.

Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and DEPT Experiments

Experimental ¹³C NMR and DEPT spectral data for this compound are not available in the public domain, preventing a detailed analysis of its carbon skeleton.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

Without the primary 1D and 2D NMR spectra, an analysis of the connectivity and stereochemistry of this compound using COSY, HSQC, HMBC, and NOESY is not feasible.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

While the molecular formula can be determined, a detailed analysis of the fragmentation pathway from experimental data is not possible due to the lack of published mass spectra.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

The PubChem database lists the exact mass for the deprotonated form of the parent acid, (2S)-2-(methanesulfonamido)propanoate (C4H8NO4S⁻), as 166.01740391 Da. However, experimental HRMS data for the methyl ester, this compound, was not found to confirm its precise mass.

Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Specific ESI-MS or GC-MS data, which would provide information on the molecule's ionization behavior, purity, and fragmentation patterns, could not be located in the searched resources.

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for this compound concerning Optical Rotation Dispersion (ORD), Electronic Circular Dichroism (ECD), and X-ray crystallography is not available. Published studies focusing on the advanced spectroscopic and stereochemical elucidation of this particular compound could not be located.

Therefore, it is not possible to provide an article with the detailed research findings and specific data tables as requested in the outline. The principles of these analytical techniques are well-established for determining the absolute configuration of chiral molecules, but their specific application to and the resulting data for this compound are not documented in the accessible literature.

Reactivity and Mechanistic Investigations of Methyl 2s 2 Methanesulfonamidopropanoate

Reactivity Profiles of the Methyl Ester Moiety

The methyl ester group in Methyl (2S)-2-methanesulfonamidopropanoate is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the reactivity of carboxylic acid derivatives. These transformations allow for the conversion of the methyl ester into a range of other functional groups.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the methyl ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A molecule of a different alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of methanol (B129727) yield the new ester. To drive the equilibrium towards the product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification involves the direct nucleophilic attack of an alkoxide on the carbonyl carbon of the methyl ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, expelling a methoxide (B1231860) ion to form the new ester. This process is typically performed using a catalytic amount of a strong base, such as sodium or potassium alkoxide, corresponding to the alcohol being used for the exchange.

The efficiency of transesterification can be influenced by the steric hindrance of the incoming alcohol.

Table 1: Illustrative Transesterification of this compound

| Entry | Alcohol | Catalyst | Product |

| 1 | Ethanol | H₂SO₄ (cat.) | Ethyl (2S)-2-methanesulfonamidopropanoate |

| 2 | Benzyl (B1604629) Alcohol | NaOBn (cat.) | Benzyl (2S)-2-methanesulfonamidopropanoate |

| 3 | Isopropanol | H₂SO₄ (cat.) | Isopropyl (2S)-2-methanesulfonamidopropanoate |

This table is illustrative and based on general principles of transesterification reactions.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (2S)-2-methanesulfonamidopropanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically carried out by heating the ester in the presence of a strong acid and excess water. Base-mediated hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylate is then protonated in a separate acidic workup step to yield the carboxylic acid.

Amidation: The conversion of the methyl ester to an amide can be achieved by reaction with a primary or secondary amine. orgsyn.org This reaction, often termed aminolysis, typically requires heating and may be slow. The nucleophilic amine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently eliminates methanol to form the amide. For less reactive amines, the reaction can be facilitated by the use of catalysts or by converting the amine to a more nucleophilic amide anion. Direct amidation of N-protected amino acid esters with amines is a common transformation in peptide synthesis and related fields. researchgate.net

Reduction: The methyl ester group can be reduced to a primary alcohol, (2S)-2-methanesulfonamido-1-propanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed. byjus.comadichemistry.commasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide ion to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the primary alcohol. youtube.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org

Oxidation: Direct oxidation of the methyl ester to a carboxylic acid is not a standard transformation. Instead, the ester is typically first hydrolyzed to the carboxylic acid as described in section 4.1.2.

Transformations Involving the Methanesulfonamide (B31651) Group

The methanesulfonamide group is generally stable, but the N-H bond offers a site for further functionalization. The sulfonamide moiety also plays a significant role in directing intermolecular interactions.

N-Alkylation: The acidic proton on the sulfonamide nitrogen can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with an alkylating agent, such as an alkyl halide, to form an N-alkylated product. A variety of bases can be employed, with the choice depending on the reactivity of the alkylating agent. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃). N-alkylation of amino acid esters can also be achieved using alcohols in the presence of a suitable catalyst. researchgate.net

N-Acylation: In a similar fashion, the sulfonamide nitrogen can be acylated. This is typically achieved by treating the sulfonamide with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The base serves to deprotonate the sulfonamide and to neutralize the acidic byproduct of the reaction. This reaction results in the formation of an N-acylsulfonamide.

Table 2: Illustrative N-Functionalization of this compound

| Entry | Reagent | Base | Product |

| 1 | Methyl iodide | NaH | Methyl (2S)-N-methyl-2-methanesulfonamidopropanoate |

| 2 | Benzyl bromide | K₂CO₃ | Methyl (2S)-N-benzyl-2-methanesulfonamidopropanoate |

| 3 | Acetyl chloride | Pyridine | Methyl (2S)-N-acetyl-2-methanesulfonamidopropanoate |

This table is illustrative and based on general principles of N-alkylation and N-acylation of sulfonamides.

The methanesulfonamide group is a potent hydrogen bond donor due to the presence of the acidic N-H proton and the electron-withdrawing nature of the adjacent sulfonyl group. The two oxygen atoms of the sulfonyl group also act as effective hydrogen bond acceptors. This dual hydrogen bonding capability allows the methanesulfonamide moiety to participate in the formation of well-defined intermolecular hydrogen bonding networks.

In the context of molecular recognition, the ability of the methanesulfonamide group to act as a strong hydrogen bond donor can be harnessed to direct the binding of this compound to complementary receptors. The geometry and strength of these hydrogen bonds play a crucial role in determining the specificity and stability of molecular complexes. This property is of significant interest in fields such as medicinal chemistry and materials science, where the controlled assembly of molecules is paramount.

Stereoselective Reactions at the Chiral Alpha-Carbon (C2)

The chiral center at the alpha-carbon (C2) of this compound is a key structural feature that dictates its reactivity. The presence of the methanesulfonamido group significantly influences the acidity of the alpha-proton and the stereochemical outcome of reactions involving this position. Stereoselective reactions at this center are crucial for the synthesis of complex chiral molecules, and understanding the factors that control this selectivity is of paramount importance.

Enolate Chemistry and Stereocontrolled α-Alkylation Reactions

The formation of an enolate by deprotonation of the alpha-proton at C2 is the first step in many carbon-carbon bond-forming reactions. The methanesulfonamido group, being electron-withdrawing, enhances the acidity of this proton, facilitating enolate formation with a suitable base. The stereochemistry of the resulting enolate and its subsequent reactions are influenced by the bulky methanesulfonyl group and the methyl ester.

While specific experimental data on the stereocontrolled α-alkylation of this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis using related N-protected amino acid derivatives provide a strong basis for predicting its behavior. In analogous systems, such as glycine (B1666218) Schiff base-Ni(II) complexes, alkylation occurs with high diastereoselectivity, guided by a chiral auxiliary. For this compound, the inherent chirality of the molecule itself would direct the approach of an incoming electrophile.

The reaction would proceed via the formation of a lithium or sodium enolate, followed by the introduction of an alkyl halide. The stereochemical outcome of the alkylation would be dependent on the facial selectivity of the enolate, which is influenced by the steric hindrance imposed by the methanesulfonamido and ester groups. It is anticipated that the bulky N-sulfonyl group would effectively shield one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face. The choice of base and solvent can also play a critical role in the aggregation state of the enolate and, consequently, the diastereoselectivity of the reaction.

Table 1: Predicted Factors Influencing Stereocontrolled α-Alkylation

| Factor | Influence on Stereoselectivity | Predicted Outcome for this compound |

| Steric Hindrance | The bulky N-methanesulfonyl group is expected to block one face of the planar enolate intermediate. | High diastereoselectivity, with the electrophile adding to the face opposite the N-sulfonyl group. |

| Base | The choice of base (e.g., LDA, LiHMDS) can affect the enolate geometry (E/Z) and aggregation state. | Lithium-based strong, non-nucleophilic bases would likely be effective. |

| Solvent | The coordinating ability of the solvent (e.g., THF, DME) can influence the reactivity and structure of the enolate. | Aprotic, coordinating solvents are expected to stabilize the enolate and promote selective alkylation. |

| Electrophile | The size and reactivity of the alkylating agent will impact the transition state geometry. | Less bulky and more reactive electrophiles would likely favor higher selectivity. |

Diastereoselective Addition Reactions

The enolate of this compound can also participate in diastereoselective addition reactions, such as aldol (B89426) and Mannich reactions. In these reactions, the enolate acts as a nucleophile, attacking an electrophilic carbonyl or imine, respectively. The stereochemistry of the newly formed stereocenters is controlled by the existing chiral center at C2.

For a diastereoselective aldol-type addition, the enolate of this compound would attack an aldehyde. The facial selectivity of this attack would be dictated by the steric and electronic properties of the N-methanesulfonyl group. A plausible transition state would involve a six-membered ring structure, with the metal cation coordinating to the enolate oxygen and the aldehyde oxygen. The substituents on the enolate and the aldehyde would orient themselves to minimize steric interactions, leading to a preferred diastereomer. The stereochemical outcome of such reactions is often highly dependent on the enolate geometry (E vs. Z) and the nature of the metal cation.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for elucidating the mechanisms and predicting the stereochemical outcomes of reactions involving chiral molecules like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) can offer detailed insights into the energetics of reaction pathways and the conformational preferences of the molecule.

Density Functional Theory (DFT) Calculations for Energy Landscapes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energy of transition states and intermediates, thereby mapping out the energy landscape of a reaction.

Although specific DFT studies on the reactivity of this compound are not prominent in the literature, DFT has been applied to understand similar reactions. For example, DFT calculations have been used to investigate the mechanism of amino-sulfonylation of alkenes with N-sulfonyl ketimines. nih.gov These studies elucidate the free energy profiles of plausible reaction pathways and analyze the stability of radical intermediates. nih.gov

For the α-alkylation of this compound, DFT calculations could be employed to:

Determine the relative energies of the E- and Z-enolates.

Model the transition states for the alkylation of each enolate diastereomer.

Calculate the activation energies for the formation of the different product stereoisomers.

Analyze the non-covalent interactions in the transition state that are responsible for stereoselectivity.

Such calculations would provide a theoretical rationale for the experimentally observed stereochemical outcomes and could be used to predict the optimal reaction conditions for achieving high selectivity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide insights into the conformational preferences of flexible molecules like this compound in different environments.

The conformational flexibility of the N-methanesulfonyl group and the methyl ester can significantly influence the molecule's reactivity. MD simulations can be used to explore the conformational space of the molecule and identify the most stable conformers in solution. This information is crucial for understanding how the molecule presents itself to incoming reagents.

Studies on related N-methylated alanine (B10760859) peptides have used MD simulations to investigate their conformational behavior. researchgate.net These simulations can reveal the preferred backbone dihedral angles and the influence of solvent on the peptide's structure. researchgate.net For this compound, MD simulations could be used to:

Determine the population of different rotamers around the C2-N and N-S bonds.

Analyze the intramolecular hydrogen bonding possibilities.

Simulate the interaction of the molecule with solvent molecules.

Provide a dynamic picture of the molecule's shape, which can help in rationalizing the stereochemical outcomes of its reactions.

By understanding the preferred conformations, one can better predict which face of the molecule is more accessible for a chemical reaction, thus providing a deeper understanding of the origins of stereoselectivity.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is fundamentally characterized by the sulfonamide functional group (-SO₂NH-) linked to an L-alanine methyl ester backbone. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of its molecular orbitals and bonding characteristics. nih.govnih.govconsensus.app

The geometry around the sulfur atom in the methanesulfonyl group is approximately tetrahedral, with the S-N and two S-O bonds forming a rigid and polar arrangement. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. researchgate.net Typically for sulfonamides, the HOMO is distributed over the amide nitrogen and the adjacent atoms, while the LUMO is often localized on the sulfonyl group. The energy gap between the HOMO and LUMO is a key determinant of chemical stability; a larger gap implies lower chemical reactivity and higher kinetic stability. nih.govyoutube.com

Natural Bond Orbital (NBO) analysis further refines this picture by quantifying delocalization and hyperconjugative interactions. nih.govnih.gov A significant interaction involves the donation of electron density from the nitrogen lone pair (n_N) into the antibonding orbitals of the adjacent sulfur-oxygen bonds (σ_S-O). This n_N → σ_S-O interaction contributes to the stability of the molecule and influences the geometry and rotational barriers around the S-N bond. nih.govacs.org The N-S bond itself is calculated to be relatively weak compared to N-C bonds, with a bond distance of approximately 1.8 Å. mdpi.com

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 6.5 eV | Relates to chemical reactivity and kinetic stability nih.gov |

| Dipole Moment | ~ 3.5 D | Indicates overall molecular polarity |

| NBO Interaction (n_N → σ*_S-O) Energy | ~ 5-10 kcal/mol | Stabilizing hyperconjugative effect nih.govacs.org |

Conformational Preferences and Stereoelectronic Effects

The conformational landscape of this compound is largely dictated by rotations around the S-N and S-C single bonds. The unique conformational properties of sulfonamides are primarily governed by stereoelectronic effects, specifically an anomeric-type interaction. nih.govnih.govacs.org This effect involves the stabilizing interaction between the lone pair of electrons on the amide nitrogen and the antibonding orbitals (σ*) of adjacent sulfur-oxygen or sulfur-carbon bonds. nih.gov

Computational scans of the potential energy surface reveal distinct energy minima corresponding to specific torsional angles. The most stable conformations arise from geometries that maximize the overlap between the nitrogen lone pair and a σ* orbital. For instance, an anti-periplanar arrangement of the N-H bond relative to one of the S-O bonds is often favored, as this allows for an efficient n_N → σ*_S-O delocalization. nih.govacs.org This interaction can provide significant stabilization, on the order of several kJ/mol. nih.gov

The rotational barrier around the S-N bond is influenced by these stereoelectronic forces, as rotation disrupts the optimal orbital overlap. Similarly, the conformation around the S-C bond is coupled to the S-N torsional angle. acs.org The presence of the chiral center from the alanine moiety introduces additional steric constraints that, along with the electronic effects, define the molecule's preferred three-dimensional shape.

| Torsional Angle | Description | Favored Conformation | Governing Effect |

|---|---|---|---|

| O=S-N-Cα | Rotation around the S-N bond | Gauche/Anti | Anomeric Effect (n_N → σ*_S-O) nih.govacs.org |

| C-S-N-Cα | Rotation around the S-N bond | Gauche/Anti | Anomeric Effect, Steric Hindrance |

| N-Cα-C(O)-O | Alanine backbone conformation | Trans/Gauche | Steric hindrance and dipole alignment |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations serve as a powerful tool for predicting the spectroscopic signatures of this compound, aiding in its structural characterization. nih.gov

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netconicet.gov.arimist.ma The calculations account for the electronic environment of each nucleus, providing theoretical shifts that correlate well with experimental data after appropriate referencing (e.g., to Tetramethylsilane). imist.manih.gov Key predicted signals include the sulfonamide N-H proton, the methoxy (B1213986) and methyl protons, and the carbons of the carbonyl, methoxy, and sulfonyl-methyl groups. nih.govrsc.org

IR Spectroscopy: The vibrational spectrum (FT-IR) is predicted by calculating the harmonic vibrational frequencies using DFT. researchgate.netmountainscholar.org These calculations can identify characteristic absorption bands for the molecule's functional groups. Key predicted vibrations include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, the N-H stretch of the sulfonamide, and the C=O stretch of the ester. nih.govrsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum. For a molecule like this compound, which lacks extensive chromophores, the primary electronic transitions are expected to occur in the deep UV region. These transitions would likely correspond to n→σ* or π→π* excitations involving the sulfonamide and ester carbonyl groups.

| Spectroscopy | Feature | Predicted Value/Region |

|---|---|---|

| ¹H NMR (ppm) | N-H (sulfonamide) | ~5.0 - 6.0 |

| Cα-H (alanine) | ~4.0 - 4.5 | |

| O-CH₃ (ester) | ~3.7 | |

| S-CH₃ | ~2.9 | |

| ¹³C NMR (ppm) | C=O (ester) | ~172 |

| Cα (alanine) | ~55 | |

| O-CH₃ (ester) | ~52 | |

| S-CH₃ | ~40 | |

| IR (cm⁻¹) | N-H stretch | ~3300 |

| C=O stretch | ~1740 | |

| SO₂ asymmetric/symmetric stretch | ~1330 / ~1150 nih.gov | |

| UV-Vis (nm) | λ_max | <220 |

Molecular Docking and Simulation of Interactions with Biological Targets (Excluding Clinical Data)

Molecular docking and simulation are powerful in silico techniques to explore how this compound might interact with biological macromolecules, such as enzymes, without relying on clinical data. nih.govudel.edu The sulfonamide moiety is a well-known pharmacophore that targets metalloenzymes, with human carbonic anhydrase (hCA) isoforms being a classic example. nih.govnih.govresearchgate.netekb.eg

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. nih.govudel.edunih.gov MD simulations provide a dynamic view of the interactions, revealing the flexibility of the ligand in the binding pocket and the conformational changes in the protein upon binding. This analysis helps validate the docking pose and provides a more realistic model of the binding event.

| Molecular Moiety | Type of Interaction | Potential Interacting Residue(s) |

|---|---|---|

| Sulfonamide (-SO₂NH⁻) | Coordination Bond | Active Site Zn²⁺ Ion nih.gov |

| Sulfonyl Oxygens (-SO₂) | Hydrogen Bond | Thr199, Thr200 acs.org |

| Ester Carbonyl (C=O) | Hydrogen Bond | Gln92 |

| Alanine Methyl Group (-CH₃) | Hydrophobic (van der Waals) | Val121, Leu198 |

| Sulfonyl Methyl Group (-SO₂CH₃) | Hydrophobic (van der Waals) | Val143, Leu204 |

Rational Design of Modified this compound Analogues with Enhanced Properties

Based on computational analyses, a rational, structure-based design approach can be employed to propose novel analogues of this compound with potentially enhanced properties, such as improved binding affinity or selectivity for a biological target. nih.govnih.govmdpi.comnih.gov

Insights from molecular docking studies can guide modifications. For example, if the methyl group of the methanesulfonyl moiety occupies a large, hydrophobic pocket in the target's active site, replacing it with a larger, more hydrophobic group (e.g., a phenyl or substituted phenyl ring) could lead to more favorable van der Waals and π-π stacking interactions, thereby increasing binding affinity. nih.govacs.org This "tail approach" is a common strategy in designing sulfonamide-based inhibitors. acs.org

Similarly, the methyl ester can be modified. Replacing the methyl group with longer alkyl chains or cyclic structures could modulate the compound's solubility and pharmacokinetic properties. Alternatively, introducing hydrogen-bonding functionalities into this part of the molecule could allow it to form new, stabilizing interactions with polar residues at the periphery of the active site.

Another strategy involves modifying the amino acid scaffold. Substituting the alanine methyl group with other residues (e.g., a benzyl group as in phenylalanine or an isopropyl group as in valine) would present different sizes and shapes to the binding pocket, potentially improving the complementarity between the ligand and the protein target. researchgate.net Each proposed modification can be computationally evaluated through further docking and simulation studies to prioritize the most promising candidates for synthesis.

| Modification Site | Proposed Change | Rationale for Enhancement | Relevant Design Principle |

|---|---|---|---|

| Methanesulfonyl R-group (CH₃) | Replace with aryl or heteroaryl ring | Increase hydrophobic/π-stacking interactions nih.gov | Structure-Based Design, "Tail Approach" acs.org |

| Methyl Ester (-OCH₃) | Replace with larger alkyls or functionalized groups | Modulate solubility; form new H-bonds | Pharmacokinetic Optimization |

| Alanine α-substituent (-CH₃) | Replace with larger/different side chains (e.g., benzyl) | Improve shape complementarity with binding pocket researchgate.net | Scaffold Hopping/Modification |

| Sulfonamide Linker (-SO₂NH-) | Replace with bioisosteres (e.g., reversed sulfonamide) | Alter H-bonding pattern and geometry | Bioisosteric Replacement |

Applications in Organic Synthesis

Use as a Chiral Building Block in the Synthesis of Complex Molecules

The compound can be elaborated through reactions at its ester and sulfonamide functionalities to introduce new structural elements while retaining the original stereocenter. For example, after hydrolysis of the ester to the carboxylic acid, the resulting N-mesyl-L-alanine can be coupled with other amino acids or amines to form peptide-like structures. The N-mesyl group serves as a stable protecting group for the nitrogen atom during these coupling reactions.

Application in the Synthesis of Pharmacologically Active Compounds and Peptidomimetics

The N-sulfonylated amino acid motif is present in a number of biologically active compounds, including enzyme inhibitors. The sulfonamide group can act as a mimic of the tetrahedral intermediate in peptide bond hydrolysis, making N-sulfonylated amino acid derivatives attractive candidates for the design of protease inhibitors. This compound can serve as a starting material for the synthesis of such molecules.

In the field of peptidomimetics, where the goal is to create molecules that mimic the structure and function of peptides but with improved properties such as stability and bioavailability, this chiral synthon can be a valuable starting point. The N-mesyl group alters the electronic properties and conformational flexibility of the amino acid residue, which can be exploited in the design of novel peptidomimetic scaffolds.

Conclusion

Methyl (2S)-2-methanesulfonamidopropanoate is a valuable chiral synthon that combines the stereochemical purity of L-alanine with the unique chemical properties of the methanesulfonamide (B31651) group. Its straightforward synthesis from an inexpensive and readily available natural amino acid, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for advanced organic synthesis. While its full potential in the construction of complex molecular architectures and pharmacologically active compounds is still being explored, the fundamental chemical principles governing its synthesis, reactivity, and stereochemistry provide a solid foundation for its application in the development of novel and stereochemically defined molecules. Further research into the specific applications of this synthon is warranted to fully exploit its capabilities in the ever-evolving landscape of asymmetric synthesis and drug discovery.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Achievements

The research surrounding Methyl (2S)-2-methanesulfonamidopropanoate has primarily focused on its utility as a chiral intermediate. The N-methanesulfonyl (mesyl) group serves as a stable protecting group for the amino functionality of L-alanine, allowing for selective transformations at the carboxylic acid moiety.

Key achievements in the study of this and structurally related compounds include:

Established Synthetic Routes: The synthesis of N-sulfonylated amino acid esters is a well-established field in organic chemistry. mdpi.com These methods typically involve the reaction of the parent amino acid ester hydrochloride with a sulfonyl chloride in the presence of a base. nih.govorgsyn.org Specifically for this compound, the reaction would involve L-alanine methyl ester hydrochloride and methanesulfonyl chloride.

Chiral Integrity: A significant achievement is the development of synthetic protocols that ensure the retention of the stereochemical integrity at the α-carbon. thieme-connect.com This is crucial for its application in the synthesis of chiral drugs and other bioactive molecules where specific stereoisomers are required for desired biological activity.

Versatility in Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common structural motif in pharmaceuticals. The sulfonamide group, while generally stable, can also participate in certain chemical transformations, adding to the synthetic versatility of the scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 97482-28-5 |

| Molecular Formula | C5H11NO4S |

| Molecular Weight | 181.21 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Data sourced from publicly available chemical supplier information.

Identification of Remaining Challenges in Synthesis and Application

Despite the established synthetic routes, several challenges remain, particularly in the context of large-scale production and broader application:

Atom Economy: Traditional methods for sulfonamide synthesis often involve the use of sulfonyl chlorides, which can generate stoichiometric amounts of hydrochloride waste. mdpi.com Improving the atom economy of the synthesis is a key challenge.

Scale-Up Difficulties: While laboratory-scale syntheses are straightforward, scaling up the production of chiral compounds can present challenges in maintaining enantiomeric purity and ensuring consistent yields. Purification of the final product to meet pharmaceutical standards can also be a significant hurdle.

Limited Exploration of Reactivity: The full synthetic potential of the N-methanesulfonyl group in this specific scaffold has not been extensively explored. Research into novel transformations that go beyond its role as a simple protecting group could unlock new applications.

Emerging Opportunities for Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals and pharmaceuticals. For this compound, several opportunities exist to develop more sustainable synthetic methods:

Alternative Sulfonylation Reagents: Moving away from sulfonyl chlorides to more environmentally benign sulfonating agents is a key area of research. thieme-connect.com This could involve the use of catalytic methods for the direct C-H sulfamidation or the use of sulfur dioxide surrogates. organic-chemistry.org

Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or deep eutectic solvents is a significant step towards sustainable synthesis. researchgate.net Recent studies have shown the feasibility of conducting sulfonamide synthesis in such solvent systems. researchgate.net

Catalytic Approaches: The development of catalytic methods for the synthesis of sulfonamides, which would reduce the amount of waste generated, is a major goal. thieme-connect.com This includes both metal-catalyzed and organocatalytic approaches.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Sulfonamides

| Feature | Traditional Synthesis | Green Synthesis |

| Reagents | Sulfonyl chlorides | Catalytic systems, SO2 surrogates |

| Solvents | Chlorinated solvents | Water, ethanol, deep eutectic solvents |

| Waste | Stoichiometric HCl | Reduced waste, recyclable catalysts |

| Atom Economy | Low | High |

Potential for Advancements in Asymmetric Catalysis and Biocatalysis Utilizing Related Systems

The chiral nature of this compound makes it and its derivatives interesting candidates for applications in asymmetric catalysis and biocatalysis.

Chiral Ligand Development: The scaffold could be modified to create novel chiral ligands for asymmetric metal catalysis. The sulfonamide and ester functionalities provide handles for coordination to metal centers.

Organocatalysis: Chiral sulfonamides are known to be effective organocatalysts for a variety of asymmetric transformations. researchgate.net Derivatives of this compound could be explored as catalysts for reactions such as aldol (B89426), Mannich, and Michael additions.

Biocatalytic Synthesis: The use of enzymes to produce enantiopure amino acid derivatives is a rapidly growing field. mdpi.comresearchgate.netnih.govmdpi.com Biocatalytic methods could be developed for the synthesis of this compound itself, offering a highly selective and environmentally friendly alternative to chemical synthesis. Furthermore, enzymes could be used to transform this scaffold into other valuable chiral molecules.

Outlook for New Interdisciplinary Research Avenues Involving This Chiral Scaffold

The unique combination of chirality and functionality in this compound opens up possibilities for its use in various interdisciplinary research areas:

Materials Science: Chiral molecules are increasingly being used in the development of advanced materials with unique optical and electronic properties. chiralpedia.com Derivatives of this chiral scaffold could be incorporated into polymers or self-assembling systems to create novel chiral materials.

Chemical Biology: The N-sulfonylated amino acid motif can be found in some biologically active molecules. This scaffold could be used as a starting point for the design and synthesis of new probes to study biological processes or as a fragment in the development of new therapeutic agents.

Surface Chemistry: The functional groups present in the molecule could be used to anchor it to surfaces, creating chiral interfaces for applications in enantioselective separations or heterogeneous catalysis. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (2S)-2-methanesulfonamidopropanoate, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where (2S)-2-aminopropanoate reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Enantiomeric purity is critical; chiral HPLC (e.g., using a Chiralpak® IA column) or polarimetry should validate stereochemical integrity. Reaction conditions (e.g., temperature, solvent) must be optimized to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the methanesulfonamide group (δ ~3.0 ppm for CH₃SO₂) and methyl ester (δ ~3.7 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities.

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonamide S=O) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₅H₁₁NO₄S; exact mass 181.0416) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature. For example:

- Hydrolysis : Monitor ester cleavage in aqueous buffers (pH 1–12) via HPLC.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C typical for sulfonamides).

- Light Sensitivity : Accelerated photostability testing per ICH Q1B guidelines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent controls). Mitigation steps include:

- Standardized Assays : Use orthogonal methods (e.g., enzymatic vs. cellular assays) to cross-validate results.

- Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may confound results .

Q. How can computational modeling guide the design of sulfonamide-based enzyme inhibitors using this compound?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes with target enzymes (e.g., carbonic anhydrase).

- MD Simulations : Assess binding stability over 100+ ns trajectories.

- QSAR : Correlate substituent effects (e.g., methyl vs. bulkier groups) with inhibitory potency .

Q. What experimental approaches validate the compound’s role as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer :

- Diastereoselective Reactions : Test in aldol or Mannich reactions; compare diastereomer ratios via HPLC.

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemical control.

- Kinetic Studies : Measure rate differences between enantiomers using stopped-flow techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.